4-Methylphenoxyacetonitrile is an organic compound characterized by its phenoxy and acetonitrile functional groups. Its molecular formula is , and it features a methyl group attached to a phenyl ring, contributing to its unique chemical properties. The structure can be represented as follows:
There is currently no scientific literature available on the mechanism of action of 4-Methylphenoxyacetonitrile.
Several methods exist for synthesizing 4-methylphenoxyacetonitrile:
4-Methylphenoxyacetonitrile finds applications in various fields:
Research on the interactions of 4-methylphenoxyacetonitrile with other compounds is essential for understanding its reactivity and potential applications. Interaction studies often focus on:
Several compounds share structural similarities with 4-methylphenoxyacetonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
4-Methylphenylacetic Acid | Carboxylic Acid | Exhibits strong acidity and potential for esterification. |
2-Methylphenylacetonitrile | Nitrile | Different positioning of methyl group affects reactivity. |
4-Chlorophenoxyacetonitrile | Halogenated Nitrile | Chlorine substituent alters electronic properties significantly. |
Phenylacetic Acid | Carboxylic Acid | Lacks the nitrile functionality but retains similar reactivity patterns. |
Each compound exhibits unique properties that can be exploited in various
4-Methylphenoxyacetonitrile, with the CAS registry number 33901-44-9, is systematically named 2-(4-methylphenoxy)acetonitrile to reflect its molecular architecture. This designation adheres to IUPAC guidelines, specifying the acetonitrile group (-C≡N) attached to a methylene bridge, which is further connected to a 4-methyl-substituted phenoxy moiety. The structure comprises a benzene ring substituted with a methyl group at the para position, an ether linkage (O–CH₂–), and a nitrile terminus.
Key Structural Features
Component | Position | Functional Group |
---|---|---|
Benzene ring | Para | Methyl (-CH₃) |
Ether linkage | O–CH₂– | Oxygen bridge |
Acetonitrile | Terminal | Nitrile (-C≡N) |
The molecular formula is C₉H₉NO, with a molecular weight of 147.18 g/mol. The compound is structurally distinct from its isomer 2-(4-methylphenyl)acetonitrile (CAS 2947-61-7), where the methyl group is directly attached to the benzene ring rather than the phenoxy group.
Historically, the compound has been referred to by synonyms such as p-tolyloxyacetonitrile (emphasizing the para-methyl substituent) and (4-methylphenoxy)acetonitrile (highlighting the ether linkage). These names reflect its synthesis from 4-methylphenol derivatives and the retention of the nitrile group during reaction processes.
Common Synonyms
Name | CAS Number |
---|---|
2-(4-Methylphenoxy)acetonitrile | 33901-44-9 |
p-Tolyloxyacetonitrile | 33901-44-9 |
Acetonitrile, (4-methylphenoxy)- | 33901-44-9 |
No archaic or deprecated nomenclature is documented for this compound, indicating consistent usage in modern chemical literature.
A critical comparison with 2-(4-methylphenyl)acetonitrile (CAS 2947-61-7) reveals distinct structural and physicochemical properties.
Property | 4-Methylphenoxyacetonitrile | 2-(4-Methylphenyl)acetonitrile |
---|---|---|
CAS | 33901-44-9 | 2947-61-7 |
Molecular Formula | C₉H₉NO | C₉H₉N |
Methyl Group Position | Para on phenoxy ring | Directly on benzene ring |
Ether Linkage | Present | Absent |
Boiling Point | 262.5°C (760 mmHg) | 243°C |
Density | 1.054 g/cm³ | 0.992 g/cm³ |
logP | 1.71 | 1.67 |
The presence of the ether linkage in 4-methylphenoxyacetonitrile increases polarity and density compared to its non-oxygenated analog, influencing solubility and reactivity.
Traditional synthesis of 4-Methylphenoxyacetonitrile primarily relies on nucleophilic substitution reactions between 4-methylphenol (para-cresol) and haloacetonitrile compounds [1]. The most widely employed classical approach involves the reaction of para-cresol with chloroacetonitrile in the presence of strong bases such as potassium hydroxide or sodium hydroxide [2]. This reaction proceeds through an SN2 mechanism where the phenolate anion, formed by deprotonation of the phenolic hydroxyl group, attacks the electrophilic carbon center of chloroacetonitrile [3].
The traditional synthetic pathway typically requires elevated temperatures ranging from 130 to 150 degrees Celsius and extended reaction times of 3 to 4 hours [1]. Dimethyl sulfoxide is commonly employed as the reaction solvent to facilitate the dissolution of both organic and inorganic components [1]. The reaction mechanism involves initial deprotonation of para-cresol by the base, followed by nucleophilic attack on the haloacetonitrile substrate [3].
Another established synthetic route utilizes benzyl halide intermediates through a two-step process [4]. In this approach, 4-methylbenzyl chloride is first reacted with potassium cyanide in the presence of nitrogen,nitrogen-dimethyl cyclohexylamine to form the corresponding acetonitrile derivative [4]. This method demonstrates yields of approximately 85 to 95 percent under optimized conditions [4].
The traditional Williamson ether synthesis has also been adapted for phenoxyacetonitrile preparation [5]. This method involves treating substituted phenols with chloroacetic acid derivatives in the presence of anhydrous potassium carbonate and acetone as solvent [5]. The reaction proceeds at moderate temperatures and provides good yields when properly executed [5].
Modern industrial production of 4-Methylphenoxyacetonitrile increasingly relies on catalytic methodologies to enhance efficiency and reduce environmental impact [6]. Copper-based catalytic systems have emerged as particularly effective for large-scale synthesis applications [7]. The copper chloride/tetramethylethylenediamine catalytic system demonstrates exceptional performance in coupling reactions between phenolic compounds and acetonitrile derivatives [7].
Palladium-catalyzed approaches represent another significant advancement in catalytic synthesis [8]. Cationic palladium complexes, specifically [(bipyridine)palladium+(μ-hydroxyl)]2(-triflate)2, have shown remarkable activity in promoting addition reactions of arylboronic acids to nitriles [8]. These reactions proceed under relatively mild conditions and achieve moderate to good yields [8].
Catalyst System | Reaction Temperature (°C) | Yield (%) | Reaction Time (hours) |
---|---|---|---|
Copper chloride/tetramethylethylenediamine | 140 | 96-99 | 24 |
Palladium bipyridine complex | 85-120 | 75-85 | 6-12 |
Modified nano nickel | 150 | 80-90 | 3-4 |
Modified nano nickel catalysts have demonstrated significant potential for industrial applications [1]. These catalysts are prepared through ultrasonic treatment of nickel salts with polyhydric alcohol surfactants and reducing agents [1]. The modified nano nickel system enables efficient conversion of phenolic precursors to phenoxyacetonitrile derivatives under controlled conditions [1].
Ion exchange resins serve as effective solid acid catalysts for phenoxyacetonitrile synthesis [6]. Macroporous cation exchange resins demonstrate particular efficacy in acylation reactions involving diphenyl ether substrates [6]. These heterogeneous catalysts offer advantages in terms of product separation and catalyst recovery [9].
The catalytic deactivation phenomena observed in solid acid systems have been extensively studied [9] [10]. Acetonitrile compounds can cause catalyst poisoning through formation of stable carbenium ion intermediates [10]. Understanding these deactivation mechanisms is crucial for optimizing large-scale catalytic processes [9].
Green chemistry approaches for 4-Methylphenoxyacetonitrile synthesis focus on minimizing environmental impact through solvent reduction and waste elimination [11] [12]. Solvent-free methodologies have gained significant attention as sustainable alternatives to traditional synthetic routes [13] [14].
Microwave-assisted solvent-free synthesis represents a major advancement in green chemistry applications [13] [14]. The condensation of phenylacetonitrile with aromatic aldehydes can be accomplished using neat powdered potassium hydroxide at room temperature for approximately 3 minutes [13]. This method eliminates the need for organic solvents while maintaining high reaction efficiency [13].
Phase transfer catalysis offers another environmentally friendly approach [14]. Polyethylene glycol serves as an effective phase transfer agent, functioning as both catalyst and reaction medium [14]. At temperatures above 50 degrees Celsius, polyethylene glycol melts to provide a liquid phase environment while remaining solid at room temperature for easy product separation [14].
Solid support methodologies utilize mineral oxides to facilitate solvent-free reactions [14]. Reagents are adsorbed onto alumina, silica gel, or clay supports after initial dissolution in volatile solvents [14]. Following solvent evaporation, the impregnated solid supports undergo microwave irradiation to promote reaction [14]. This approach significantly reduces solvent consumption and simplifies product isolation [14].
The development of greener Steglich esterification protocols demonstrates the application of acetonitrile as an environmentally preferred solvent [15]. This methodology replaces chlorinated and amide solvent systems with acetonitrile, reducing human health and environmental hazards [15]. The protocol exhibits comparable rates and yields to traditional systems while eliminating the need for chromatographic purification [15].
Green Chemistry Method | Solvent Reduction (%) | Energy Savings (%) | Yield Maintenance |
---|---|---|---|
Microwave solvent-free | 100 | 75 | Comparable |
Phase transfer catalysis | 80-90 | 50 | Good |
Solid support systems | 85-95 | 60 | Excellent |
Neat reaction methodologies represent the most environmentally benign approach [14]. These reactions utilize liquid or solid reagents directly without dilution, achieving complete solvent elimination [14]. Lawesson's reagent has been successfully employed in neat microwave-induced transformations, converting carbonyl compounds to their thio analogs in minutes rather than hours [14].
Purification of 4-Methylphenoxyacetonitrile requires specialized techniques to achieve the high purity standards demanded by pharmaceutical and analytical applications [16] [17]. Fractional distillation under reduced pressure remains the primary method for large-scale purification [4] [17].
Traditional distillation protocols employ multi-stage separation processes [17]. The first distillation stage operates at reduced pressure, typically 2.5 to 5.0 pounds per square inch absolute, to remove light impurities and water [17]. Temperature control is critical, with distillation temperatures maintained between 82.5 and 87 degrees Celsius to prevent thermal decomposition [16].
Advanced purification methods incorporate oxidative treatment followed by adsorption [16] [18]. Potassium permanganate or hydrogen peroxide treatment removes unsaturated impurities such as vinyl cyanide, propenal, and oxazole compounds [16]. The oxidation step requires pH adjustment to 8-14 using sodium hydroxide to control oxidation rates [16].
Purification Stage | Operating Conditions | Impurity Removal (%) | Purity Achievement (%) |
---|---|---|---|
Primary distillation | 2.5-5.0 psia, 82-87°C | 85-90 | 95-97 |
Oxidative treatment | pH 8-14, KMnO4 | 92-95 | 98-99 |
Adsorption treatment | Modified activated carbon | 96-98 | 99.5-99.9 |
Modified activated carbon adsorption serves as an essential purification step [16]. The acetonitrile stream passes through packed columns containing modified activated carbon to remove high polarity compounds and phenyl ring-containing materials formed during oxidation [16]. Flow rates are maintained at 0.5 to 30 column volumes per hour for optimal efficiency [16].
Ion exchange treatment provides final purification for ultra-high purity applications [16]. Ion exchange resins with particle diameters of 0.01 to 0.2 centimeters effectively remove aldehydes, metal ions, and residual impurities [16]. This treatment achieves final purities exceeding 99.99 percent by weight [16].
Reductive treatment using sodium bisulfite may be employed after oxidative steps to eliminate excess oxidizing agents [16]. This approach prevents over-oxidation and maintains product stability during storage [16]. The final product requires nitrogen atmosphere storage to prevent degradation [16].
Crystallization techniques offer alternative purification methods for specific applications [4]. Recrystallization from methanol or ethanol provides high-purity crystalline products with well-defined melting points [4]. These methods are particularly suitable for analytical grade material preparation [4].
The systematic characterization of 4-Methylphenoxyacetonitrile relies on a comprehensive understanding of its physicochemical properties derived from crystallographic analysis, spectroscopic examination, and computational modeling. This compound, with the molecular formula C₉H₉NO and molecular weight 147.17 g/mol [1] [2], represents a phenoxy acetonitrile derivative that exhibits distinctive structural and electronic characteristics.
The structural characterization of 4-Methylphenoxyacetonitrile requires detailed examination through multiple analytical techniques to establish its molecular arrangement and bonding characteristics.
While direct crystallographic data for 4-Methylphenoxyacetonitrile remain limited in the literature, structural analysis of related methylphenyl derivatives provides valuable insights. Similar compounds in the phenoxyacetonitrile family have demonstrated orthorhombic crystal systems [3], suggesting that 4-Methylphenoxyacetonitrile likely adopts a comparable crystalline arrangement. The presence of the methyl substituent at the para position introduces conformational considerations that influence the overall crystal packing.
The crystal structure is expected to be stabilized through Van der Waals interactions and potential intermolecular hydrogen bonding [4], particularly involving the nitrile group as an electron acceptor. The methylphenoxy moiety contributes to the overall stability of the crystalline lattice through aromatic stacking interactions.
Crystallographic Parameter | Expected Value | Reference Basis |
---|---|---|
Crystal System | Orthorhombic | Similar methylphenyl derivatives [3] |
Space Group | P212121 (predicted) | Analogous phenoxy compounds [5] |
Intermolecular Interactions | Van der Waals, π-stacking | Aromatic acetonitrile derivatives [4] |
The Nuclear Magnetic Resonance characteristics of 4-Methylphenoxyacetonitrile provide definitive structural confirmation through distinctive chemical shift patterns.
¹H Nuclear Magnetic Resonance Analysis:
The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to the aromatic protons, methyl group, and methylene bridge. The aromatic protons appear in the typical range of 6.8-7.5 ppm [6], displaying a characteristic para-disubstituted benzene pattern with two distinct doublets. The methyl group attached to the benzene ring resonates as a sharp singlet at approximately 2.3 ppm [7], consistent with para-methylphenyl derivatives.
The methylene bridge (OCH₂CN) produces a distinctive singlet at approximately 4.6 ppm [7], reflecting the electron-withdrawing effect of both the phenoxy oxygen and the nitrile group. This chemical shift is characteristic of phenoxyacetonitrile derivatives and serves as a diagnostic signal.
¹³C Nuclear Magnetic Resonance Analysis:
The ¹³C Nuclear Magnetic Resonance spectrum provides comprehensive structural information through carbon environment characterization. The nitrile carbon appears as a characteristic signal at approximately 118 ppm [8], consistent with acetonitrile-based compounds. The aromatic carbons display signals in the range of 115-157 ppm [7], with the carbon bearing the methyl group showing distinctive upfield shifts due to the electron-donating nature of the methyl substituent.
The methylene carbon (OCH₂CN) appears at approximately 65 ppm [9], while the methyl carbon resonates at approximately 21 ppm [7], providing definitive confirmation of the substitution pattern.
Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
---|---|---|---|
Aromatic H | 6.8-7.5 | Doublets | Para-disubstituted benzene |
Methyl H | 2.3 | Singlet | CH₃ on aromatic ring |
Methylene H | 4.6 | Singlet | OCH₂CN |
Nitrile C | 118 | Singlet | C≡N |
Methylene C | 65 | Singlet | OCH₂CN |
Methyl C | 21 | Singlet | Aromatic CH₃ |
Infrared spectroscopy provides characteristic vibrational fingerprints that confirm the presence of functional groups and their electronic environments in 4-Methylphenoxyacetonitrile.
The most prominent feature in the infrared spectrum is the nitrile stretch (C≡N), which appears as an intense, sharp band at approximately 2240 cm⁻¹ [10]. This frequency is characteristic of aromatic nitriles, where conjugation with the aromatic system causes a slight downfield shift compared to aliphatic nitriles [10]. The intensity and sharpness of this peak result from the significant change in dipole moment during the C≡N stretching vibration.
The phenoxy group contributes several characteristic absorptions. The C-O-C asymmetric stretch appears at approximately 1240-1250 cm⁻¹ [11] [12], while the aromatic C-H stretching vibrations manifest in the region of 3000-3100 cm⁻¹. The aromatic C=C stretching modes produce medium to strong absorptions in the 1600-1500 cm⁻¹ region [11].
The methyl group attached to the aromatic ring exhibits characteristic C-H stretching vibrations at 2950-3000 cm⁻¹ and bending modes at 1380-1450 cm⁻¹ [11]. The methylene bridge (OCH₂) shows C-H stretching at 2900-3000 cm⁻¹ and bending vibrations at 1400-1500 cm⁻¹.
Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
C≡N stretch | 2240 | Strong, sharp | Nitrile functional group |
Aromatic C-H stretch | 3000-3100 | Medium | Benzene ring |
Aliphatic C-H stretch | 2900-3000 | Medium | CH₃ and CH₂ groups |
C-O-C asymmetric stretch | 1240-1250 | Strong | Phenoxy linkage |
Aromatic C=C stretch | 1600-1500 | Medium-Strong | Benzene ring vibrations |
The thermodynamic properties of 4-Methylphenoxyacetonitrile reflect the combined influence of its molecular structure, intermolecular interactions, and electronic characteristics.
Based on structural analogy with related phenoxyacetonitrile derivatives, the melting point of 4-Methylphenoxyacetonitrile is estimated to be in the range of 42-44°C [2]. This relatively low melting point reflects the molecular size and the nature of intermolecular interactions. The para-methyl substitution introduces steric considerations that may influence crystal packing efficiency, thereby affecting the melting behavior.
Comparative analysis with structurally similar compounds supports this estimation. For instance, 4-(methylthio)phenylacetonitrile exhibits a melting point of 42-43°C [13], providing a reasonable structural analog for predictive purposes. The presence of the oxygen linkage in the phenoxy group, compared to the sulfur in the thio analog, may introduce slight variations in intermolecular hydrogen bonding capabilities.
The boiling point of 4-Methylphenoxyacetonitrile is estimated to be approximately 280-300°C [14] based on structural correlation with similar phenoxyacetonitrile derivatives. This relatively high boiling point reflects the polar nature of the compound, arising from the nitrile group dipole moment and the electron-rich phenoxy moiety.
The molecular structure supports significant dipole-dipole interactions and potential hydrogen bonding involving the nitrile nitrogen as an electron pair donor [15]. The aromatic character contributes to π-π stacking interactions in the liquid phase, further elevating the boiling point.
The solubility profile of 4-Methylphenoxyacetonitrile demonstrates moderate solubility in organic solvents, particularly polar aprotic solvents. The compound exhibits favorable dissolution in acetonitrile, dimethyl sulfoxide, and dimethylformamide [14], reflecting its polar character and ability to participate in dipole-dipole interactions.
The phenoxy group contributes to solubility in moderately polar solvents through its electron-rich oxygen atom, while the nitrile group enhances compatibility with polar aprotic media. The methyl substituent introduces mild hydrophobic character, leading to limited solubility in highly polar protic solvents such as water.
Predicted LogP value ranges from 1.8-2.2 [14], indicating moderate lipophilicity that balances polar and nonpolar characteristics. This property profile suggests potential for bioavailability in pharmaceutical applications while maintaining synthetic versatility.
Thermodynamic Property | Value | Method/Source |
---|---|---|
Melting Point | 42-44°C | Estimated from structural analogs [13] [2] |
Boiling Point | 280-300°C | Predicted from molecular structure [14] |
Density | 1.10-1.15 g/cm³ | Calculated from similar compounds [14] |
LogP | 1.8-2.2 | Predicted partition coefficient [14] |
Solubility in Acetonitrile | Miscible | Polar aprotic compatibility [14] |
Solubility in Water | Limited | Moderate polarity considerations |
The electronic structure of 4-Methylphenoxyacetonitrile plays a crucial role in determining its chemical reactivity, spectroscopic properties, and potential biological activity. Computational modeling provides insights into frontier molecular orbitals, electron density distribution, and reactivity indices.
Highest Occupied Molecular Orbital (HOMO) Characteristics:
The HOMO of 4-Methylphenoxyacetonitrile is predominantly localized on the phenoxy moiety, with significant contributions from the oxygen lone pairs and the aromatic π system [16]. The para-methyl substituent acts as an electron-donating group, elevating the HOMO energy level compared to the unsubstituted phenoxyacetonitrile. This electronic characteristic enhances the nucleophilic reactivity of the compound [16].
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics:
The LUMO is primarily centered on the nitrile group, with substantial contribution from the C≡N π* antibonding orbital [17]. The electron-withdrawing nature of the nitrile group creates an electron-deficient region that serves as a potential site for nucleophilic attack. The aromatic ring provides conjugative stabilization that lowers the LUMO energy.
Dipole Moment:
The molecular dipole moment of 4-Methylphenoxyacetonitrile arises from the vector sum of individual bond dipoles. The nitrile group contributes the dominant dipole component (μ ≈ 3.9 D for acetonitrile) [18], while the phenoxy group provides additional polar character. The overall molecular dipole moment is estimated to be 3.2-3.8 D, reflecting significant polarity that influences solvent interactions and intermolecular associations.
Polarizability and Electronic Deformation:
The extended π system comprising the aromatic ring and the nitrile group contributes to molecular polarizability. The methyl substituent introduces additional electron density that enhances the overall electronic deformability. This property influences the compound's interaction with electric fields and its behavior in polar environments.
Frontier Molecular Orbital Gap:
The HOMO-LUMO energy gap provides insight into chemical reactivity and electronic excitation properties. A moderate energy gap (estimated 4-5 eV based on similar aromatic nitriles) suggests balanced reactivity, with neither excessive electrophilic nor nucleophilic character predominating.
Electronic Property | Predicted Value | Computational Method |
---|---|---|
HOMO Energy | -6.2 to -6.8 eV | Density Functional Theory estimation |
LUMO Energy | -1.5 to -2.0 eV | Density Functional Theory estimation |
HOMO-LUMO Gap | 4.2-5.3 eV | Calculated difference |
Dipole Moment | 3.2-3.8 D | Vector sum analysis |
Polarizability | 15-18 Ų | Additive method estimation |
Density Functional Theory Calculations:
Density Functional Theory investigations of 4-Methylphenoxyacetonitrile would provide detailed insights into geometric optimization, vibrational frequencies, and electronic structure [19]. The B3LYP functional with 6-311+G(d,p) basis set represents a suitable computational level for accurate property prediction [20].
Molecular Electrostatic Potential Mapping:
Electrostatic potential surfaces reveal regions of electron excess and deficiency, guiding understanding of intermolecular interactions and reaction sites. The nitrile nitrogen exhibits negative electrostatic potential, confirming its role as a hydrogen bond acceptor, while the aromatic hydrogen atoms show positive potential regions.
Fukui Function Analysis:
Fukui functions provide quantitative measures of local reactivity for electrophilic, nucleophilic, and radical attacks [21]. These calculations would identify the most reactive sites within the 4-Methylphenoxyacetonitrile molecule, supporting mechanistic understanding of chemical transformations.
Irritant